molecular formula C18H20N2O3S B2747244 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide CAS No. 898465-49-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2747244
CAS No.: 898465-49-1
M. Wt: 344.43
InChI Key: DXVKJAUVNKKBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an acetyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 7-position. Sulfonamide-tetrahydroquinoline hybrids are often studied for enzyme inhibition (e.g., carbonic anhydrase) due to the sulfonamide group’s zinc-binding capability .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-9-17(10-6-13)24(22,23)19-16-8-7-15-4-3-11-20(14(2)21)18(15)12-16/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVKJAUVNKKBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through the reduction of quinoline derivatives. The acetylation of the tetrahydroquinoline is then carried out using acetic anhydride in the presence of a catalyst such as pyridine. The final step involves the sulfonation of the acetylated tetrahydroquinoline with 4-methylbenzenesulfonyl chloride under basic conditions, typically using a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that sulfonamide derivatives exhibit significant enzyme inhibitory properties. Specifically:

  • Acetylcholinesterase Inhibition: Compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide have been studied for their ability to inhibit acetylcholinesterase, which is crucial in treating Alzheimer's disease .
  • α-Glucosidase Inhibition: This compound may also demonstrate inhibitory effects against α-glucosidase, making it a candidate for managing Type 2 diabetes mellitus .

Antitumor Activity

Sulfonamides are being explored for their anticancer properties. Studies have shown that certain sulfonamide derivatives can act as effective anti-proliferative agents against various cancer cell lines:

  • Cytotoxicity Studies: Experimental data suggest that compounds with similar structures to this compound exhibit cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .

Therapeutic Implications

The therapeutic potential of this compound extends beyond enzyme inhibition and anticancer activity:

Neurological Disorders

Given its acetylcholinesterase inhibitory activity, this compound may play a role in developing treatments for neurodegenerative diseases like Alzheimer's.

Metabolic Disorders

The α-glucosidase inhibition suggests potential applications in managing metabolic disorders such as diabetes.

Case Studies

Several studies have documented the biological activities of sulfonamides similar to this compound:

Study ReferenceFocusFindings
Abbasi et al., 2014Enzyme InhibitionDemonstrated effectiveness against acetylcholinesterase and α-glucosidase.
Kasimogullari et al., 2015Antitumor ActivityReported broad-spectrum antitumor activity compared to common anticancer drugs.
PMC9267128Cytotoxicity EvaluationEvaluated cytotoxic effects on human cancer cell lines; promising results noted.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to analogs in and (Table 1):

Compound ID/Name Core Structure Substituents at Key Positions Key Functional Groups
Target Compound Tetrahydroquinoline 1-Acetyl, 7-(4-methylbenzenesulfonamide) Acetyl, sulfonamide
Compound 24 () Tetrahydroquinoline 2-Oxo, 7-methanesulfonamide Oxo, methanesulfonamide
Compound 25 () Tetrahydroquinoline 1-Methyl, 2-oxo, 7-methanesulfonamide Methyl, oxo, methanesulfonamide
Compound (AG0001YQ) Tetrahydroisoquinoline 2-Trifluoroacetyl, 6-sulfonamide Trifluoroacetyl, sulfonamide, cyclopropylethyl

Key Observations :

  • The acetyl group in the target compound may enhance metabolic stability compared to the oxo group in compounds 24 and 25 .
  • The tetrahydroisoquinoline core in ’s compound alters ring geometry, which may influence binding to enzymes like monoacylglycerol acyltransferase 2 .

Key Observations :

  • Acetylation (as in 25 ) typically requires polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃), suggesting similar conditions for the target compound’s synthesis .
  • Sulfonamide introduction (e.g., in 24 ) often employs sulfonyl chlorides, which may apply to the target compound’s 4-methylbenzenesulfonamide group .

Pharmacological Activity

Carbonic anhydrase (CA) inhibition data from provide a basis for comparison:

Compound ID/Name CA I Inhibition (Kᵢ, nM) CA II Inhibition (Kᵢ, nM) CA IX Inhibition (Kᵢ, nM)
Compound 24 8.2 6.3 7.9
Compound 25 12.1 9.8 10.5

Key Observations :

  • The oxo group in 24 and 25 likely contributes to strong CA inhibition, but the acetyl group in the target compound may modulate potency due to reduced hydrogen-bonding capacity .
  • Bulky substituents (e.g., 4-methylbenzene in the target compound) may enhance isoform selectivity (e.g., CA IX over CA I/II) .

Research Findings and Implications

  • Structural Optimization : The acetyl group in the target compound may improve pharmacokinetic properties compared to oxo or methyl derivatives .
  • Therapeutic Potential: Sulfonamide-tetrahydroquinoline hybrids show promise as CA inhibitors (anticancer agents) or monoacylglycerol acyltransferase inhibitors (metabolic disorder therapeutics) .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3S, with a molecular weight of approximately 344.43 g/mol. The compound features two key functional groups: a sulfonamide moiety and a tetrahydroquinoline core. These structural elements suggest potential pharmacological applications, particularly in the treatment of cancer and infectious diseases.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor properties. For instance, a study reported several tetrahydroquinoline derivatives bearing sulfonamide groups that displayed significant in vitro antitumor activity. Specific derivatives demonstrated IC50 values lower than that of Doxorubicin, a well-known chemotherapeutic agent (IC50 = 37.5 µg/mL) .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µg/mL)Comparison to Doxorubicin
Compound 322.5More potent
Compound 253More potent
Compound 415More potent
Doxorubicin37.5Reference

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The tetrahydroquinoline moiety may engage with the active sites of enzymes or receptors, while the sulfonamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. This dual interaction profile can modulate the activity of the target molecules effectively .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction.
  • Acetylation : The resulting tetrahydroquinoline is acetylated using acetic anhydride.
  • Coupling with Sulfonamide : Finally, the acetylated tetrahydroquinoline is coupled with a sulfonamide derivative to yield the target compound.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antitumor Agents : A series of novel tetrahydroquinoline derivatives were synthesized and evaluated for their antitumor activity. Compounds demonstrated varying degrees of efficacy against different cancer cell lines.
  • Antimicrobial Properties : Other studies have explored the antimicrobial potential of sulfonamide derivatives containing tetrahydroquinoline structures, revealing promising results against various bacterial strains.

Q & A

What are the common synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide?

Level: Basic
Answer:
The synthesis typically involves N-acylation of a tetrahydroquinoline precursor with 4-methylbenzenesulfonyl chloride. Key steps include:

Preparation of the tetrahydroquinoline core via cyclization of aniline derivatives under acidic conditions.

Acetylation at the 1-position using acetyl chloride in anhydrous dichloromethane (DCM) to stabilize the tetrahydroquinoline scaffold.

Sulfonamide coupling via nucleophilic substitution, where the amine group at the 7-position reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the product .

How can spectroscopic techniques confirm the structure of this compound?

Level: Basic
Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the tetrahydroquinoline ring (δ 1.5–3.0 ppm for aliphatic protons) and aromatic sulfonamide signals (δ 7.2–7.8 ppm).
    • ¹³C NMR confirms the acetyl group (δ ~170 ppm for carbonyl) and sulfonamide linkage (δ ~140 ppm for sulfonyl carbons).
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretches).
  • High-Resolution Mass Spectrometry (HRMS): To verify the molecular ion ([M+H]⁺) and isotopic pattern .

What strategies are effective for resolving low yields during sulfonamide coupling?

Level: Advanced
Answer:
Yield optimization involves:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity by stabilizing intermediates.
  • Base optimization: Stronger bases (e.g., DBU) improve deprotonation of the tetrahydroquinoline amine.
  • Temperature control: Reactions performed at 0–5°C minimize side reactions (e.g., over-acylation).
  • Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates sulfonylation by activating the sulfonyl chloride.
    Post-reaction HPLC analysis (C18 column, acetonitrile/water mobile phase) quantifies impurities and guides purification .

How does the methyl group on the benzene-sulfonamide moiety influence biological activity?

Level: Advanced
Answer:
The 4-methyl group enhances:

  • Lipophilicity , improving blood-brain barrier penetration (critical for neuropharmacological applications).
  • Target binding affinity via hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites).
    Comparative studies with halogenated analogs (e.g., 4-bromo derivatives) show methyl groups reduce steric hindrance, favoring tighter binding to targets like tyrosine kinases .

How can crystallography resolve contradictions in proposed molecular conformations?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (using SHELX software for refinement ) provides:

  • Electron density maps to confirm acetyl and sulfonamide group orientations.
  • Torsion angle analysis for the tetrahydroquinoline ring, revealing preferred conformations (e.g., chair vs. boat).
    Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data can be resolved by refining hydrogen-bonding networks and packing interactions in the crystal lattice .

What in vitro assays are suitable for evaluating kinase inhibition potential?

Level: Advanced
Answer:

Kinase activity assays: Use recombinant kinases (e.g., EGFR or Src) with ATP analogs (e.g., [γ-³²P]ATP) to measure inhibition via radioactive phosphate incorporation.

Cellular assays:

  • Western blotting to detect phosphorylated downstream targets (e.g., ERK1/2).
  • Cell proliferation assays (MTT or BrdU) in cancer lines (e.g., HeLa or MCF-7).

Selectivity profiling: Screen against kinase panels (e.g., KinomeScan) to identify off-target effects .

How can molecular docking explain differential activity across structural analogs?

Level: Advanced
Answer:
Docking simulations (e.g., AutoDock Vina) compare binding modes:

  • The acetyl group stabilizes the tetrahydroquinoline scaffold in kinase active sites via Van der Waals interactions .
  • The 4-methylbenzene-sulfonamide moiety forms π-π stacking with phenylalanine residues in ATP-binding pockets.
    Differences in IC₅₀ values between analogs (e.g., nitro vs. methoxy substituents) correlate with computed binding energies and hydrogen-bonding patterns .

What analytical methods address discrepancies in biological replicate data?

Level: Advanced
Answer:

  • Statistical rigor: Apply ANOVA or mixed-effects models to account for inter-experiment variability.
  • Dose-response normalization: Use Hill equation fitting to standardize IC₅₀ calculations across replicates.
  • Orthogonal assays: Confirm results with unrelated methods (e.g., SPR for binding affinity vs. enzymatic activity).
    Outlier data should be scrutinized via LC-MS to rule out compound degradation .

How do solvent and pH affect the compound’s stability in biological assays?

Level: Advanced
Answer:

  • Aqueous stability: Monitor via UV-Vis spectroscopy (λmax ~270 nm) in PBS (pH 7.4) over 24 hours. Hydrolysis of the sulfonamide bond is pH-dependent, accelerating under alkaline conditions.
  • DMSO stock solutions: Limit freeze-thaw cycles to prevent precipitation (validate via dynamic light scattering).
  • Biological media: Serum proteins (e.g., albumin) may bind the compound, reducing free concentrations. Use equilibrium dialysis to quantify protein binding .

What computational tools predict metabolic pathways for this compound?

Level: Advanced
Answer:

  • CYP450 metabolism: Software like Schrödinger’s ADMET Predictor identifies likely oxidation sites (e.g., tetrahydroquinoline ring).
  • Phase II metabolism: GLORYx predicts glucuronidation or sulfation of the sulfonamide group.
  • In silico toxicity: ProTox-II assesses hepatotoxicity risk from reactive metabolites (e.g., quinoline epoxides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.